molecular formula C15H15BrN2O3S2 B2460599 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034410-47-2

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2460599
CAS No.: 2034410-47-2
M. Wt: 415.32
InChI Key: FBPWALUZTVZWLY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of bromine, indole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide lies in its combination of bromine, indole, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWALUZTVZWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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